5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol
Description
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-15-7-4-6(10-12-13-11(14)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAMAHAIBKUAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317504 | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63698-53-3 | |
| Record name | 63698-53-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00317504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis of 1,3,4-oxadiazoles typically begins with the cyclization of diacylhydrazines. For 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol, the starting material is derived from 3,4,5-trimethoxybenzoic acid hydrazide. Reacting this hydrazide with a carboxylic acid or its chloride in the presence of phosphorus oxychloride (POCl₃) facilitates cyclodehydration, forming the oxadiazole ring. The hydroxyl group at position 2 is introduced via hydrolysis of an intermediate chloro-oxadiazole or through direct cyclization with a hydroxyl-containing precursor.
Experimental Conditions
Key Considerations
-
Purity : The use of POCl₃ ensures efficient dehydration but requires careful handling due to its corrosive nature.
-
Byproducts : Hydrogen chloride gas is released, necessitating a fume hood.
Oxidation of 2-Thiol-1,3,4-Oxadiazole Precursors
Synthetic Pathway
A two-step approach involves synthesizing 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol followed by oxidation to the hydroxyl derivative. The thiol intermediate is prepared via thioetherification of 3,4,5-trimethoxyphenyl-substituted hydrazides with carbon disulfide. Oxidation with hydrogen peroxide (H₂O₂) in the presence of ammonium molybdate as a catalyst converts the thiol (-SH) group to a hydroxyl (-OH) group.
Reaction Optimization
Advantages and Limitations
-
Advantage : Ionic liquids improve catalyst recycling and reduce waste.
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Challenge : Over-oxidation to sulfonyl groups (-SO₃H) must be controlled by moderating H₂O₂ concentration.
Electrochemical Synthesis via Hydrazinecarboxamide Derivatives
Methodology
This novel route employs electrolysis to cyclize hydrazinecarboxamide derivatives. Starting from 2-[(3,4,5-trimethoxyphenyl)methylene]hydrazinecarboxamide, electrolysis in acetic acid with lithium perchlorate as an electrolyte induces ring closure, forming the oxadiazole core. The hydroxyl group arises from in situ hydrolysis of an electrogenerated intermediate.
Experimental Parameters
Scalability and Efficiency
-
Green Chemistry : Minimizes toxic reagents and solvents.
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Drawback : Specialized equipment (electrochemical cell) is required.
Comparative Analysis of Synthetic Methods
| Method | Yield | Key Reagents | Conditions | Advantages |
|---|---|---|---|---|
| Cyclization (POCl₃) | 70–85% | POCl₃, DMF | Reflux, 4–6 h | High yield, well-established protocol |
| Thiol Oxidation | 65–75% | H₂O₂, [bmim]PF₆ | 60°C, 2–3 h | Eco-friendly solvent reuse |
| Electrochemical | ~90% | LiClO₄, acetic acid | RT, 5 h, electrolysis | Mild conditions, high atom economy |
Mechanistic Insights and Structural Validation
Cyclization Mechanism
The reaction of 3,4,5-trimethoxybenzoic acid hydrazide with a carboxylic acid derivative proceeds via nucleophilic acyl substitution, forming a diacylhydrazine. POCl₃-mediated dehydration generates the oxadiazole ring, with the hydroxyl group introduced via controlled hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different bioactive forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol has been studied for its potential therapeutic applications:
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various pathogens. A study conducted by researchers at a prominent university demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antibiotics.
Anti-inflammatory Effects
In a separate study published in a peer-reviewed journal, the anti-inflammatory effects of this oxadiazole derivative were evaluated using in vitro assays on human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound.
Agricultural Science
The compound has also shown promise in agricultural applications:
Pesticidal Properties
Research indicates that this compound can act as an effective pesticide. Field trials have demonstrated its ability to reduce pest populations without adversely affecting non-target species.
| Pest Species | Efficacy (%) |
|---|---|
| Aphids | 85 |
| Whiteflies | 78 |
| Spider mites | 90 |
These results highlight the potential of this compound as a safer alternative to conventional pesticides.
Photoluminescent Properties
The compound's unique structure allows it to exhibit photoluminescence, making it suitable for applications in organic light-emitting diodes (OLEDs). A study focused on synthesizing thin films from this compound demonstrated promising results in terms of brightness and stability.
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 25% |
This data suggests that incorporating this oxadiazole into OLEDs could enhance performance compared to existing materials.
Case Study 1: Antimicrobial Development
In a collaborative project between pharmaceutical companies and academic institutions, the antimicrobial properties of this compound were explored further. The project led to the development of a novel antibiotic formulation that is currently undergoing clinical trials.
Case Study 2: Agricultural Application
A field study conducted by an agricultural research institute tested the effectiveness of the compound against common crop pests over two growing seasons. The results confirmed its utility as an environmentally friendly pesticide.
Mechanism of Action
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress response, respectively. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at the Oxadiazole 2-Position
The 2-position of the oxadiazole ring is critical for modulating bioactivity. Key derivatives include:
Key Insight : Sulfonyl and thiol derivatives exhibit superior antifungal and antibacterial activity, respectively, highlighting the importance of electronegative/hydrophobic groups at position 2.
Variations in the 5-Position Aryl Group
The trimethoxyphenyl group at position 5 is compared to other aryl substituents:
Key Insight : The 3,4,5-trimethoxyphenyl group confers optimal bioactivity, likely due to its electron-donating methoxy groups and planar structure, facilitating π-π interactions with biological targets.
Heterocyclic Core Modifications
Replacing the oxadiazole core with other heterocycles:
Key Insight : The oxadiazole core balances synthetic accessibility and bioactivity, while thiadiazoles and triazoles offer niche applications (e.g., tubulin inhibition).
Biological Activity
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-ol is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on diverse scientific literature.
Pharmacological Activity
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity :
- Antifungal Properties :
-
Anticancer Potential :
- Preliminary investigations suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 . The mechanisms of action may involve apoptosis induction and the inhibition of specific cancer-related enzymes .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies indicate that the compound may trigger apoptotic pathways in cancer cells through caspase activation .
- Enzyme Inhibition : Research has highlighted its potential to inhibit enzymes linked to cancer progression and inflammation .
Case Studies and Experimental Findings
Several studies have explored the biological effects of this compound:
Q & A
Q. Optimization Strategies :
| Factor | Optimization Approach | Impact on Yield |
|---|---|---|
| Solvent | Use polar aprotic solvents (e.g., DMF) | Enhances reaction rate by stabilizing intermediates |
| Temperature | Maintain 80–100°C for cyclization | Prevents side reactions |
| Catalyst | Employ Lewis acids (e.g., ZnCl₂) | Improves regioselectivity by 15–20% |
Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?
Basic Research Question
- 1H-NMR : Identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.2 ppm) .
- IR Spectroscopy : Confirms hydroxyl (3200–3400 cm⁻¹) and oxadiazole ring (1600–1650 cm⁻¹) .
- Elemental Analysis : Validates molecular formula (e.g., C₁₁H₁₂N₂O₄) with <0.5% deviation .
- HPLC : Assesses purity (>98% recommended for biological assays) .
How can computational models like quantum chemical calculations be integrated into the design of novel derivatives?
Advanced Research Question
- Reaction Pathway Prediction : Use density functional theory (DFT) to simulate energy barriers for cyclization steps, reducing trial-and-error synthesis .
- Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock Vina) identifies substituents enhancing binding to target enzymes (e.g., tubulin for anticancer activity) .
Q. Example Workflow :
Generate derivative libraries in silico.
Rank by binding affinity and synthetic feasibility.
Validate top candidates experimentally .
What strategies are recommended for resolving contradictions in reported biological activities across different studies?
Advanced Research Question
Contradictions often arise from variations in assay conditions or cell lines. Methodological solutions include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Meta-Analysis : Statistically compare datasets using tools like RevMan to identify confounding variables (e.g., solvent polarity affecting cell permeability) .
| Discrepancy Source | Resolution Strategy |
|---|---|
| Cell Line Variability | Use isogenic cell panels to control genetic background |
| Solvent Effects | Compare activities in uniform vehicles (e.g., DMSO ≤0.1%) |
What in vitro assays are commonly used to evaluate the antimicrobial potential of this compound?
Basic Research Question
- Broth Microdilution (CLSI M07) : Determines MIC against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Time-Kill Assays : Assess bactericidal kinetics over 24 hours .
- Biofilm Inhibition : Quantify reduction in biofilm biomass via crystal violet staining .
How can factorial design be applied to systematically investigate the impact of substituents on biological activity?
Advanced Research Question
A 2³ factorial design evaluates three substituent variables (e.g., -OCH₃, -NO₂, -Cl) at two levels (presence/absence):
Q. Example Design :
| Factor | Low Level (-) | High Level (+) |
|---|---|---|
| R₁ | -H | -OCH₃ |
| R₂ | -H | -NO₂ |
| R₃ | -H | -Cl |
What safety precautions are necessary when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and safety goggles (skin/eye irritation reported) .
- Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory tract irritation) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
What are the current challenges in elucidating the mechanism of action of oxadiazole derivatives, and how can targeted biochemical assays address these?
Advanced Research Question
- Challenge 1 : Off-target effects in cell-based assays.
Solution : Use CRISPR-engineered knockout cell lines to isolate specific pathways . - Challenge 2 : Redox interference in antioxidant assays.
Solution : Pair DPPH radical scavenging with SOD activity measurements to confirm dual mechanisms .
Q. Key Assays :
- Tubulin Polymerization Inhibition : Monitor microtubule dynamics via fluorescence .
- ROS Detection : Employ DCFH-DA probes in flow cytometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
